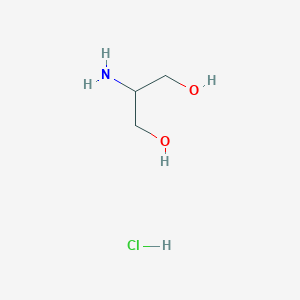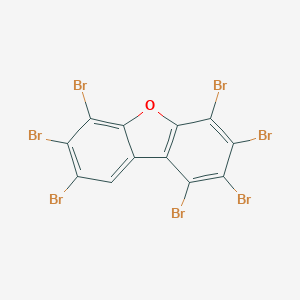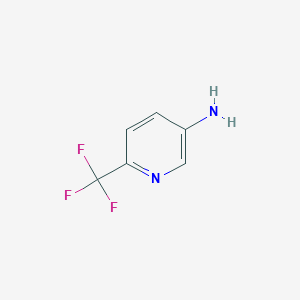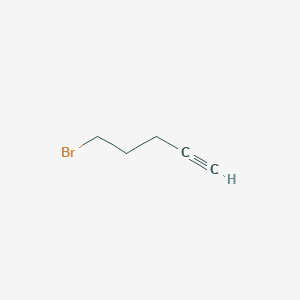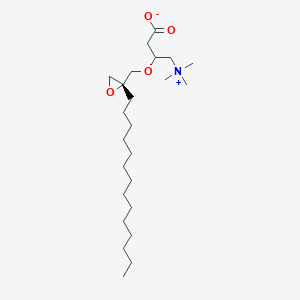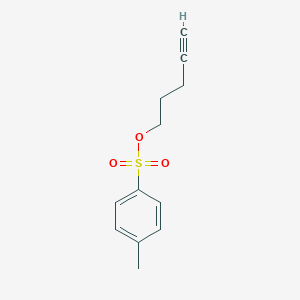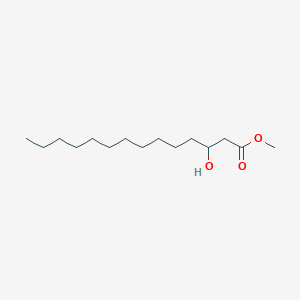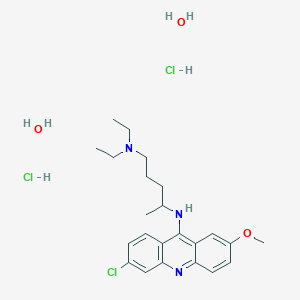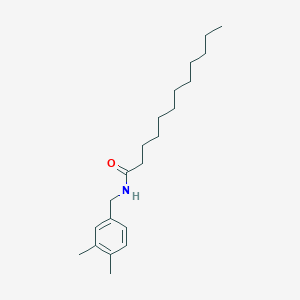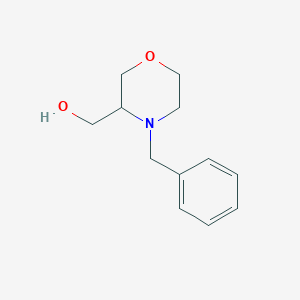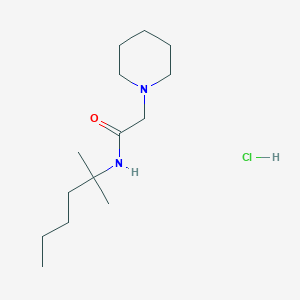
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride is a chemical compound commonly known as DMAA (1,3-dimethylamylamine). It is a synthetic compound that has been used in various dietary supplements and pre-workout supplements due to its stimulant properties. DMAA has been the subject of scientific research for many years due to its potential benefits and limitations in various applications.
作用機序
DMAA acts as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It works by increasing the release of norepinephrine, dopamine, and other neurotransmitters in the brain. This results in increased energy levels, improved focus and concentration, and a decrease in appetite.
生化学的および生理学的効果
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration rate. It has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for the body. DMAA has also been shown to increase the release of endorphins, which can improve mood and reduce pain.
実験室実験の利点と制限
DMAA has a number of advantages and limitations when used in lab experiments. Its stimulant properties make it useful in studies that require increased focus and concentration. It can also be used to increase energy levels in animal models. However, its potential side effects, such as increased heart rate and blood pressure, must be taken into consideration when using it in lab experiments.
将来の方向性
There are a number of potential future directions for the study of DMAA. One area of research could be the development of new and improved synthesis methods for DMAA. Another area of research could be the study of its potential use in the treatment of ADHD and other neurological disorders. Additionally, more research is needed to fully understand the potential risks and benefits of DMAA when used in dietary supplements and pre-workout supplements.
合成法
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime. This is then reacted with bromine to form 1-bromo-4-methylhexane, which is further reacted with piperidine to form 1-piperidinehexan-4-one. Finally, the reaction of 1-piperidinehexan-4-one with hydrochloric acid results in the formation of DMAA hydrochloride.
科学的研究の応用
DMAA has been extensively studied for its potential use as a stimulant in various applications. It has been used in dietary supplements and pre-workout supplements due to its ability to increase energy levels, improve performance, and aid in weight loss. DMAA has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
CAS番号 |
109310-43-2 |
|---|---|
製品名 |
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride |
分子式 |
C14H29ClN2O |
分子量 |
276.84 g/mol |
IUPAC名 |
N-(2-methylhexan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-4-5-9-14(2,3)15-13(17)12-16-10-7-6-8-11-16;/h4-12H2,1-3H3,(H,15,17);1H |
InChIキー |
DNCLZYVCDJLCKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
正規SMILES |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
その他のCAS番号 |
109310-43-2 |
同義語 |
N-(2-methylhexan-2-yl)-2-(1-piperidyl)acetamide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



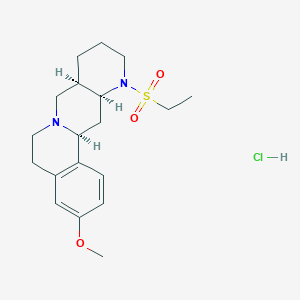
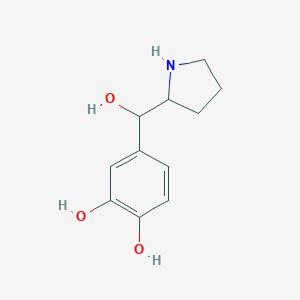
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
